
4-(tert-Butoxy)indane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butoxy)indane is an organic compound that belongs to the class of indanes It features a tert-butoxy group attached to the fourth position of the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)indane typically involves the etherification of 4-hydroxyindane with tert-butyl alcohol in the presence of an acid catalyst. One common method uses sulfuric acid as the catalyst, with the reaction carried out under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of flow microreactors has been shown to improve the sustainability and versatility of the process .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)indane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted indane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(tert-Butoxy)indane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)indane involves its interaction with specific molecular targets, leading to various chemical transformations. The tert-butoxy group can undergo cleavage under acidic or basic conditions, releasing tert-butyl alcohol and generating reactive intermediates that participate in further reactions. These intermediates can interact with enzymes or receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and photopolymerization.
tert-Butyl Ethers: Compounds with tert-butoxy groups attached to different molecular frameworks, used as protecting groups in organic synthesis.
Uniqueness
4-(tert-Butoxy)indane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the tert-butoxy group at the fourth position of the indane ring makes it a valuable intermediate for the synthesis of complex molecules and materials with tailored properties .
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H18O/c1-13(2,3)14-12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
VDGDXCIPGIPXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC2=C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


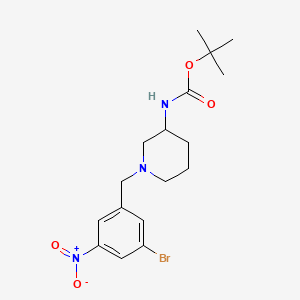
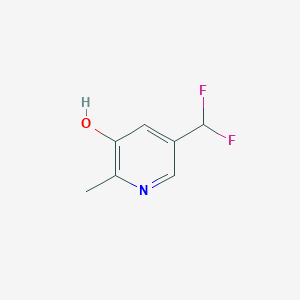
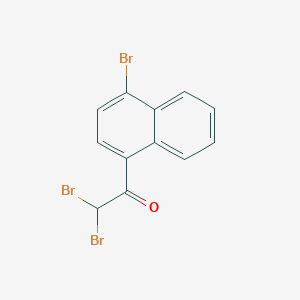
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
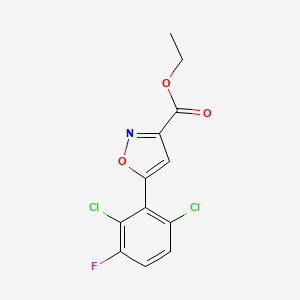


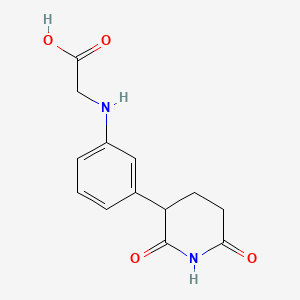
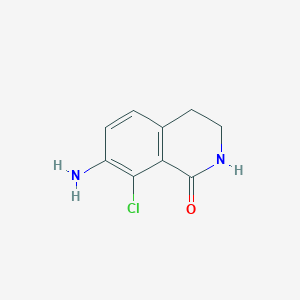
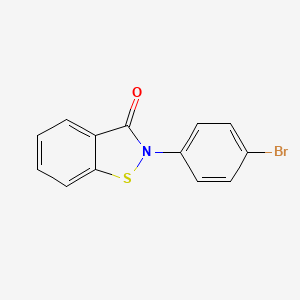
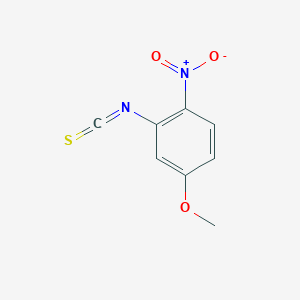

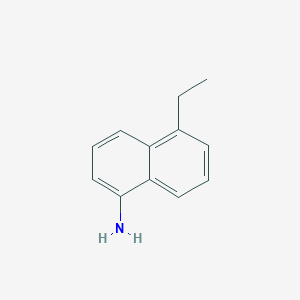
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
